3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid
Description
3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid (CAS: 535170-04-8) is a bicyclic heterocyclic compound featuring a fused furan-pyrrole ring system. Its molecular formula is C₈H₉NO₃, with a molecular weight of 167.16 g/mol . The structure comprises a dihydrofuran ring fused to a pyrrole moiety, with a carboxylic acid substituent at the 4-position. Commercial suppliers list its methyl ester derivative (CAS: 535170-06-0) at prices ranging from €82/100 mg to €960/5 g, reflecting its niche applications .
Properties
IUPAC Name |
3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-7(10)6-5-3-11-2-4(5)1-8-6/h1,8H,2-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRCMPLGSSJASF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CNC(=C2CO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665066 | |
| Record name | 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
535170-04-8 | |
| Record name | 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Optimization
The MCR involves methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aldehydes, and primary amines in ethanol under reflux (80°C, 20 hours). Acetic acid catalyzes dehydration, yielding dihydrochromeno-pyrrole-diones. For 3,5-dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid, substituting the aldehyde with a furan-containing precursor could direct cyclization toward the fused furo-pyrrole system.
Key Parameters
Post-Cyclization Functionalization
Carboxylation is achieved via hydrolysis of a nitrile intermediate. For example, hydrolysis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine-4-carbonitrile using sulfuric acid yielded the corresponding carboxylic acid. Adapting this, the nitrile group at position 4 of the pyrrole ring could be hydrolyzed under acidic conditions to introduce the carboxylic acid moiety.
Metal-Catalyzed Cyclization Strategies
Manganese(III)-mediated cyclizations, as described in pyrrolizine syntheses, provide a route to fused rings.
Manganese(III) Acetate-Mediated Reactions
Aroyl pyrroles (e.g., 2-benzoylpyrrole) react with dialkyl malonates (e.g., diethyl bromomalonate) in acetic acid at 70–80°C under nitrogen. Manganese(III) acetate dihydrate facilitates oxidative cyclization, forming the pyrrole ring.
Example Protocol
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Combine 2-benzoylpyrrole (1 eq), diethyl bromomalonate (1.2 eq), and Mn(OAc)₃·2H₂O (1.5 eq) in acetic acid.
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Stir at 80°C for 6 hours.
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Quench with water, extract with toluene, and concentrate.
Yield : ~70% (estimated for analogous reactions).
Stepwise Ring Construction
Furan Ring Formation Followed by Pyrrole Cyclization
A three-step synthesis from dihydrofuropyridinones can be modified:
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Furan Precursor : Synthesize 4,5-dihydrofuro[3,4-c]pyrrol-4-one via Claisen condensation.
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Pyrrole Cyclization : React with hydrazine hydrate in dioxane to form the pyrrole ring.
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Carboxylation : Introduce the carboxylic acid group via oxidation or hydrolysis.
Conditions
Comparative Analysis of Methods
Challenges and Optimization
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Regioselectivity : Manganese(III) methods favor specific cyclization patterns but require inert conditions.
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Hydrolysis Efficiency : Nitrile hydrolysis demands strong acids (e.g., H₂SO₄), risking decarboxylation.
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Scalability : Multicomponent reactions offer scalability but may generate complex byproducts .
Chemical Reactions Analysis
Carboxylic Acid-Derived Reactions
The carboxylic acid group undergoes typical acid-mediated reactions:
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Amide Formation : Reacts with amines (e.g., aniline derivatives) under coupling agents like p-toluenesulfonic acid (p-TSA) or carbodiimides to form pyrrole-carboxamides. For example, reactions with 4-aminocoumarin derivatives yield fused pyrrolocoumarin amides under microwave irradiation or solvent-mediated conditions .
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Esterification : Transforms into ethyl or methyl esters via acid-catalyzed reactions with alcohols, enhancing solubility for subsequent synthetic steps. Ethyl ester derivatives are intermediates in cyclization reactions .
Key Conditions for Amidation
| Reagent | Catalyst/Solvent | Yield Range | Application Example |
|---|---|---|---|
| Aryl amines | p-TSA, ethanol/toluene | 54–92% | Chromeno[3,4-b]pyrrol-4-ones |
| Alkyl amines | NMP, 100°C | 66–91% | GABAa receptor ligands |
Cycloaddition and Ring-Opening Reactions
The fused furo-pyrrole system participates in cycloadditions:
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[3+2] Cycloadditions : Reacts with TosMIC (tosylmethyl isocyanide) under basic conditions (e.g., DBU in acetonitrile) to form expanded heterocycles via nitrene intermediates .
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Electrophilic Ring Functionalization : Iodine or FeCl₃/PdCl₂ catalysts enable coupling reactions with alkynes or aryl glyoxals, forming polycyclic structures (e.g., chromeno-pyrrolones) .
Notable Cyclization Pathways
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Michael Addition-Cyclization : Arylglyoxals react with the pyrrole NH group, forming imine intermediates that undergo intramolecular cyclization to yield fused tricyclic systems .
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Van Leusen-Type Reactions : TosMIC-mediated [3+2] additions to coumarin derivatives produce pyrrolo[3,4-c]coumarins in 67–84% yields .
Electrophilic Substitution on the Pyrrole Ring
The electron-rich pyrrole ring undergoes regioselective substitutions:
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Nitration/Sulfonation : Directed by the fused furan oxygen, though specific examples for this compound require further study.
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Alkylation/Acylation : Reactions with phenacyl iodides or aryl ketones in DMSO/I₂ systems form substituted derivatives via iodination and Michael addition pathways .
Decarboxylation and Side-Chain Modifications
Thermal or acidic conditions promote decarboxylation, generating the parent furo-pyrrole scaffold for further functionalization. For example, heating with ammonium acetate in NMP removes CO₂, enabling NH group reactivity for subsequent alkylation or arylation .
Challenges and Future Directions
While the compound’s reactivity mirrors related pyrrole-carboxylic acids, its fused ring system imposes steric and electronic constraints, necessitating tailored conditions for optimal yields. Further studies using X-ray crystallography or DFT calculations could elucidate reaction mechanisms and regioselectivity .
Scientific Research Applications
3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid has shown promise in several scientific research applications:
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.
Industry: The compound's unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid can be compared with other similar compounds, such as indole derivatives and pyrrole derivatives. While these compounds share structural similarities, 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid is unique in its fused ring system and specific functional groups, which contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The following table highlights key structural and functional differences between the target compound and related heterocycles:
Key Observations:
- Substituent Diversity : The target compound’s carboxylic acid group distinguishes it from esters (e.g., methyl or ethyl derivatives) and halogenated analogues (e.g., fluoroimide). Carboxylic acids generally exhibit higher polarity, influencing solubility and reactivity .
- Ring Systems : Unlike cyclopentane-fused pyrroles (e.g., Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate), the furo[3,4-c]pyrrole core provides a unique electronic environment for drug-receptor interactions .
- Pharmacopeial Relevance : Compounds like the (2R,4S)-derivative in are held to stringent purity standards, whereas the target compound is primarily a research-grade material .
Functional and Commercial Comparison
Commercial Availability and Pricing
| Compound | Supplier | Pricing (2025) | Key Use Cases |
|---|---|---|---|
| Target compound | CymitQuimica | €299/g, €960/5 g | Pharmaceutical R&D |
| Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate | Nantong Duoyu Medical Tech | Not listed | Specialty organic synthesis |
| Fluoroimide | Pesticide Chemicals Index | Discontinued (2001) | Historical agricultural applications |
- Market Niches: Patented compounds (e.g., ) prioritize novel bioactivity, whereas the target compound serves as a versatile intermediate .
Research and Pharmacological Potential
- Target Compound: Preliminary studies suggest utility in metalloproteinase inhibition due to its rigid bicyclic structure. No clinical data is yet available .
- Fluoroimide : Established as a broad-spectrum fungicide but phased out due to environmental concerns .
- Pharmacopeial Compounds : highlights derivatives with enhanced solubility and stability, critical for formulation in injectable drugs .
Q & A
Basic: What synthetic methodologies are recommended for preparing 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid, and how can reaction conditions be optimized?
Answer:
The synthesis of fused heterocyclic carboxylic acids like this compound typically employs cyclization reactions or functional group transformations. For example, analogous procedures involve:
- Stepwise functionalization : As seen in EP 4 374 877 A2, ester intermediates (e.g., 2-methylpropyl esters) are hydrolyzed under acidic or basic conditions to yield carboxylic acids .
- Catalytic optimization : Use palladium or copper catalysts for coupling reactions to construct the fused furo-pyrrole system. Reaction parameters (temperature, solvent polarity, and catalyst loading) should be systematically varied to maximize yield. For instance, DMSO or DMF at 80–100°C is common for similar heterocycles .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC (as in General Procedure F1 for amide formation) ensures purity >95% .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz in DMSO-d₆) are essential for confirming the fused ring system and substituent positions. For example, signals near δ 13.99 ppm (s, 1H) in similar pyrrole-carboxylic acids indicate acidic protons .
- IR spectroscopy : Detect carbonyl stretches (C=O at ~1646 cm⁻¹) and hydroxyl groups (broad peaks ~3237–3428 cm⁻¹) .
- LCMS/HPLC : Use ESI-MS for molecular ion confirmation (e.g., m/z 311.1 [M+1]) and HPLC with C18 columns (e.g., 97.34% purity achieved via gradient elution) .
Advanced: How can computational chemistry models predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Answer:
- DFT calculations : Optimize the molecular geometry using Gaussian or ORCA to map frontier molecular orbitals (HOMO/LUMO). This identifies reactive sites—e.g., electron-deficient carbons in the furo-pyrrole ring may favor nucleophilic attacks .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding with the carboxylic acid group and π-π stacking of the fused rings .
- Solvent effects : Use COSMO-RS to model solvation energies and predict reaction pathways in polar aprotic solvents (e.g., DMF) .
Advanced: How should researchers resolve contradictions between crystallographic data and spectroscopic analyses for this compound?
Answer:
- Cross-validation : Compare XRD-derived bond lengths/angles with DFT-optimized structures. Discrepancies in carbonyl bond lengths (e.g., C=O at 1.21 Å vs. computational 1.23 Å) may suggest crystal packing effects .
- Dynamic NMR : For flexible moieties (e.g., the dihydrofuro ring), variable-temperature NMR can detect conformational changes that XRD static structures might miss .
- Synchrotron studies : High-resolution XRD at low temperatures (100 K) reduces thermal motion artifacts, aligning better with computational models .
Basic: What stability considerations are critical for handling and storing this compound?
Answer:
- Moisture sensitivity : The carboxylic acid group is prone to hygroscopicity. Store under argon at −20°C in sealed vials with desiccants (e.g., silica gel) .
- pH-dependent degradation : Avoid aqueous solutions at extreme pH. For biological assays, use buffered solutions (pH 6–8) and monitor via HPLC for decomposition products .
- Light exposure : UV-Vis stability tests (e.g., 24-hour exposure to 254 nm light) assess photodegradation risks. Opaque containers are recommended .
Advanced: How can researchers design SAR studies to explore the biological activity of derivatives of this compound?
Answer:
- Scaffold modification : Introduce substituents at the 3- and 5-positions (e.g., halogens, trifluoromethyl groups) to assess electronic effects on bioactivity. For example, 3,5-bis(trifluoromethyl) analogs showed enhanced metabolic stability in related compounds .
- Pharmacophore mapping : Use MOE or Schrödinger to identify critical interactions (e.g., hydrogen bonding via the carboxylic acid, hydrophobic contacts with the fused ring).
- In vitro assays : Pair structural variants with enzymatic inhibition assays (e.g., IC₅₀ measurements) and ADMET profiling (e.g., microsomal stability) to prioritize leads .
Advanced: What strategies mitigate synthetic challenges in achieving enantiomeric purity for chiral derivatives?
Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts for asymmetric induction during cyclization steps .
- Chiral chromatography : Employ HPLC with amylose-based columns (e.g., Chiralpak IA) to separate enantiomers, as demonstrated for stereoisomeric pyrrolo-pyridazines .
- Crystallization-induced resolution : Seed racemic mixtures with enantiopure crystals to favor selective crystallization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
